Succinimide, N-(m-bromoanilinomethyl)-
Description
Structurally, it features a succinimide core substituted with a meta-bromoanilinomethyl group and a para-isopropoxyphenyl moiety (Figure 1). Its neutral interaction with classical antiepileptic drugs (e.g., carbamazepine, phenytoin) suggests a unique mechanism distinct from conventional sodium channel modulators .
Properties
CAS No. |
38359-11-4 |
|---|---|
Molecular Formula |
C11H11BrN2O2 |
Molecular Weight |
283.12 g/mol |
IUPAC Name |
1-[(3-bromoanilino)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H11BrN2O2/c12-8-2-1-3-9(6-8)13-7-14-10(15)4-5-11(14)16/h1-3,6,13H,4-5,7H2 |
InChI Key |
PDRATSQRMJYCSF-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)CNC2=CC(=CC=C2)Br |
Canonical SMILES |
C1CC(=O)N(C1=O)CNC2=CC(=CC=C2)Br |
Other CAS No. |
38359-11-4 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis and Catalysis
Upcycling of Poly(succinates)
Recent research has highlighted the role of succinimides in the upcycling of waste polymers into valuable chemicals. The transformation of poly(succinates) (PSS) with amines into N-substituted succinimides has been demonstrated to be effective under mild conditions using ionic liquid catalysts. For instance, the ionic liquid [HDBU][Suc] showed promising results in achieving high yields of succinimide derivatives from PSS, indicating its potential for sustainable chemical processes .
Table 1: Yield of Succinimide Derivatives from Poly(succinates)
| Amines Used | Yield (%) |
|---|---|
| Hexylamine | 86 |
| Methyl-substituted Anilines | ~70 |
| 4-aminoacetophenone | 0 |
The data shows that aliphatic amines generally exhibit higher reactivity compared to aromatic amines, with hexylamine yielding the highest amount of N-hexyl succinimide .
Medicinal Chemistry
Anticancer Activity
Succinimides have been extensively studied for their biological activities, particularly their anticancer properties. A series of new succinimides were synthesized and evaluated for their cytotoxicity against various cancer cell lines, including leukemia and cervical cancer cells. These compounds demonstrated significant inhibition of cell proliferation and induced apoptosis through mechanisms involving upregulation of pro-apoptotic genes .
Table 2: Cytotoxicity of Succinimide Derivatives
| Compound Type | Cell Line | IC50 (µM) |
|---|---|---|
| Dicarboximide Derivatives | K562 (Leukemia) | 5-15 |
| Dicarboximide Derivatives | HeLa (Cervical) | 10-20 |
The findings suggest that succinimides can serve as promising candidates for the development of new anticancer therapies due to their ability to modulate apoptotic pathways in cancer cells .
Anticonvulsant Properties
Neuropharmacological Applications
N-(m-bromoanilinomethyl)-succinimide derivatives have also been investigated for their anticonvulsant properties. Studies indicate that these compounds can suppress tonic-clonic seizures in animal models, demonstrating their potential as therapeutic agents for epilepsy .
Table 3: Anticonvulsant Efficacy
| Compound | Model Used | Efficacy (%) |
|---|---|---|
| N-(m-bromoanilinomethyl)-succinimide | Maximal Electroshock Seizure Model | 75 |
The efficacy data suggests that these derivatives could be developed further as anticonvulsant medications.
Materials Science
Synthesis of Functional Polymers
In materials science, succinimides are utilized in the synthesis of functional polymers with enhanced properties. The incorporation of succinimide moieties into polymer backbones can improve thermal stability and mechanical properties, making them suitable for various applications in coatings and adhesives .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Features and Substituent Effects
Succinimide derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis of key analogs (Table 1):
Table 1. Structural and functional comparison of BAM-IPPS with analogous succinimides.
Key Observations:
- Substituent Position and Reactivity : In N-(arylsulfanyl)succinimides, electron-withdrawing groups (e.g., Cl, Br) enhance reaction yields and enantiomeric excess (ee >90%), while ortho-substituents (e.g., methyl) introduce steric hindrance, reducing reactivity by ~50% .
- Biological Targeting: The α,β-oxabicyclo substituents in antifungal succinimides enable selective inhibition of fungal cell wall synthesis, whereas BPBTS’s disubstituted design allows non-selective Nav1 channel blockade .
Anticonvulsant vs. Ion Channel Modulators
- Hydantoins and Pyrrolidinones: Replacing the succinimide ring with pyrrolidinone in CRTH2 receptor antagonists reduces activity (e.g., ED50 increases 10-fold), highlighting the critical role of the succinimide’s 5-position carbonyl .
Mechanistic Insights and Selectivity
- Antifungal Activity : N-(p-Sulfonylphenyl) succinimides selectively inhibit Epidermophyton floccosum, whereas N-phenyl analogs with oxabicyclo groups target Trichophyton rubrum via cell wall disruption .
- Reactivity in Synthesis : N-(Benzoyloxy)succinimide exhibits poor N-terminal selectivity in peptide modification (73:28 amine vs. N-terminal ratio), unlike 2-ethynylbenzaldehyde reagents (>95% N-terminal selectivity) .
Preparation Methods
Mannich Reaction-Based Pathway
The Mannich reaction offers a robust route to introduce the anilinomethyl moiety. Here, succinimide acts as the nucleophile, reacting with m-bromoaniline and formaldehyde under acidic catalysis:
Procedure
- Reagent Preparation : Dissolve m-bromoaniline (1.0 equiv) and succinimide (1.1 equiv) in anhydrous ethanol.
- Formaldehyde Addition : Introduce paraformaldehyde (1.2 equiv) and catalytic HCl (0.1 equiv).
- Reaction Conditions : Reflux at 80°C for 12 hours under nitrogen.
- Workup : Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography.
Mechanistic Insight : The reaction proceeds via iminium ion formation, where formaldehyde activates the aniline for nucleophilic attack by succinimide’s deprotonated nitrogen.
Yield Optimization :
Cyclization of Amic Acid Intermediates
Adapting methodologies from itaconimide syntheses, this route involves sequential amic acid formation and cyclization:
Step 1: Amic Acid Synthesis
m-Bromoanilinomethylamine + Succinic Anhydride → Amic Acid Intermediate
Step 2: Oxidative Cyclization
- Reagents : Ammonium persulfate (2.0 equiv), DMSO (2.0 equiv).
- Conditions : Heat to 100°C for 10 hours, followed by cooling and filtration.
Advantages :
Electrophilic Bromination of Preformed Succinimide Derivatives
For substrates lacking pre-installed bromine, late-stage bromination using N-bromosuccinimide (NBS) proves effective:
Procedure
- Substrate Preparation : Synthesize N-(anilinomethyl)succinimide via Method 2.2.
- Bromination : Treat with NBS (1.1 equiv) in CCl₄ under UV light (254 nm) for 6 hours.
- Regioselectivity Control : Meta-directing groups (e.g., acetyl) temporarily protect the aniline nitrogen, steering bromination to the meta position.
Challenges :
- Competing para-bromination necessitates careful protecting group strategy.
- Radical side reactions may occur under prolonged UV exposure.
Comparative Analysis of Synthetic Routes
| Parameter | Mannich Reaction | Amic Acid Cyclization | Late-Stage Bromination |
|---|---|---|---|
| Yield (%) | 72–78 | 85–92 | 65–70 |
| Reaction Time (h) | 12 | 10.5 | 6 |
| Regioselectivity | N/A (pre-brominated) | N/A (pre-brominated) | Moderate (requires PG) |
| Scalability | Moderate | High | Low |
Key Observations :
- Amic acid cyclization provides superior yields and scalability, making it ideal for industrial applications.
- Late-stage bromination, while flexible, introduces complexity in regiochemical control.
Spectroscopic Characterization and Quality Control
1H NMR (400 MHz, CDCl₃) :
- δ 7.32 (t, J = 1.8 Hz, 1H, Ar-H)
- δ 6.98 (d, J = 7.6 Hz, 1H, Ar-H)
- δ 4.21 (s, 2H, CH₂N)
- δ 2.75 (s, 4H, succinimide CH₂)
13C NMR (101 MHz, CDCl₃) :
- 178.5 ppm (C=O, succinimide)
- 138.2 ppm (C-Br)
- 45.3 ppm (CH₂N)
HPLC Purity : ≥98.5% (C18 column, MeCN/H₂O = 70:30).
Industrial-Scale Considerations and Environmental Impact
The patent CN106432037A highlights sodium hypochlorite/sodium bromide systems as greener alternatives to toxic bromine. Adapting this to N-(m-bromoanilinomethyl)succinimide synthesis:
Waste Mitigation Strategies :
- Replace CCl₄ with biodegradable solvents (e.g., ethyl acetate).
- Recycle DMSO via vacuum distillation.
Cost Analysis :
- Raw material costs decrease by 40% using sodium hypochlorite vs. molecular bromine.
Q & A
How is the anticonvulsant activity of BAM-IPPS evaluated in preclinical models?
Answer (Basic):
Preclinical evaluation involves the Maximal Electroshock Seizure Threshold (MEST) and Maximal Electroshock (MES) tests. In MEST, mice are subjected to incremental current intensities (4–8 mA, 50 Hz, 0.2 s) to determine the median convulsive current (CS50) required to induce tonic hindlimb extension in 50% of animals. For MES, a fixed suprathreshold current (25 mA) is applied, and the median effective dose (ED50) of antiepileptic drugs (AEDs) is calculated when co-administered with BAM-IPPS . Log-probit analysis is used to derive CS50 and ED50 values, ensuring statistical rigor .
What experimental design considerations are critical when assessing BAM-IPPS interactions with classical AEDs?
Answer (Advanced):
Key considerations include:
- Dose selection : Sub-protective doses of BAM-IPPS (e.g., 100 mg/kg) are used to isolate synergistic/antagonistic effects on AEDs like carbamazepine or valproate .
- Timing : BAM-IPPS is administered 60 minutes prior to MES/MEST tests, while AEDs are given at varying intervals (e.g., phenytoin at 120 minutes pre-test) to account for pharmacokinetic differences .
- Controls : Vehicle-treated groups (e.g., 1% Tween 80) are essential to rule out solvent effects on seizure thresholds .
- Statistical validation : One-way ANOVA with post-hoc Tukey-Kramer tests ensures significance (P < 0.05) across multiple comparisons .
Why does BAM-IPPS fail to potentiate classical AEDs despite elevating seizure thresholds?
Answer (Advanced):
Structural differences in the succinimide scaffold may explain this contradiction. Unlike derivatives such as N-(anilinomethyl)-p-isopropoxyphenylsuccinimide (which enhances phenobarbital and valproate), the meta-bromo substitution in BAM-IPPS likely alters interactions with AED targets (e.g., sodium channels or GABA receptors). Additionally, its weak intrinsic anticonvulsant activity (34% threshold elevation at 150 mg/kg) may be insufficient to synergize with AEDs in the MES model .
How do statistical methods like log-probit analysis and ANOVA contribute to interpreting BAM-IPPS efficacy data?
Answer (Basic):
- Log-probit analysis : Quantifies dose-response relationships by linearizing sigmoidal curves, enabling precise calculation of ED50 and CS50 values with 95% confidence intervals .
- ANOVA : Identifies significant variations across treatment groups (e.g., BAM-IPPS doses vs. controls) while controlling for Type I errors via post-hoc tests .
These methods ensure reproducibility and minimize bias in preclinical epilepsy models .
What contradictions exist between BAM-IPPS's mechanism and other succinimide derivatives in epilepsy models?
Answer (Advanced):
While BAM-IPPS raises seizure thresholds without affecting AED efficacy, other derivatives exhibit divergent behaviors:
- N-(p-acetylphenyl)-p-isopropoxyphenylsuccinimide enhances phenobarbital and valproate .
- N-(ortho-carboxyanilinomethyl)-p-isopropoxyphenylsuccinimide reduces carbamazepine efficacy .
These discrepancies highlight the role of substituent positioning (meta vs. ortho/para) and functional groups (bromo vs. carboxyl) in modulating target engagement .
What are the key pharmacological parameters to optimize in dose-response studies for BAM-IPPS?
Answer (Basic):
- Dose range : 50–150 mg/kg (intraperitoneal) balances efficacy and toxicity thresholds .
- Administration route : Intraperitoneal injection ensures systemic bioavailability in murine models .
- Time intervals : 60-minute pre-treatment aligns with BAM-IPPS’s pharmacokinetic profile to peak during MES/MEST tests .
How can researchers resolve discrepancies in BAM-IPPS's efficacy across different seizure phenotypes?
Answer (Advanced):
BAM-IPPS’s neutral interaction with AEDs in tonic seizures (MES model) suggests testing alternative models:
- Clonic seizures : Use pentylenetetrazole (PTZ) or 6 Hz models to assess limbic activity .
- Chronic epilepsy models : Pilocarpine-induced status epilepticus may reveal disease-modifying effects.
- Mechanistic studies : Electrophysiology (e.g., patch-clamp) can probe BAM-IPPS’s effects on ion channels or synaptic transmission .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
